

# toxicological profile of sulfuryl fluoride in mammals

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An In-depth Technical Guide to the Toxicological Profile of **Sulfuryl Fluoride** in Mammals

## Introduction

**Sulfuryl fluoride** (SO<sub>2</sub>F<sub>2</sub>) is a colorless, odorless gas widely used as a structural fumigant for the control of insect pests.[1][2] Initially registered in 1959, its use has increased as a replacement for ozone-depleting fumigants like methyl bromide.[3][4] Given its potential for human exposure, particularly for fumigation workers and residents of treated structures, a thorough understanding of its toxicological profile in mammals is critical.[4][5] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and target organ effects of **sulfuryl fluoride**, supported by quantitative data and experimental methodologies.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

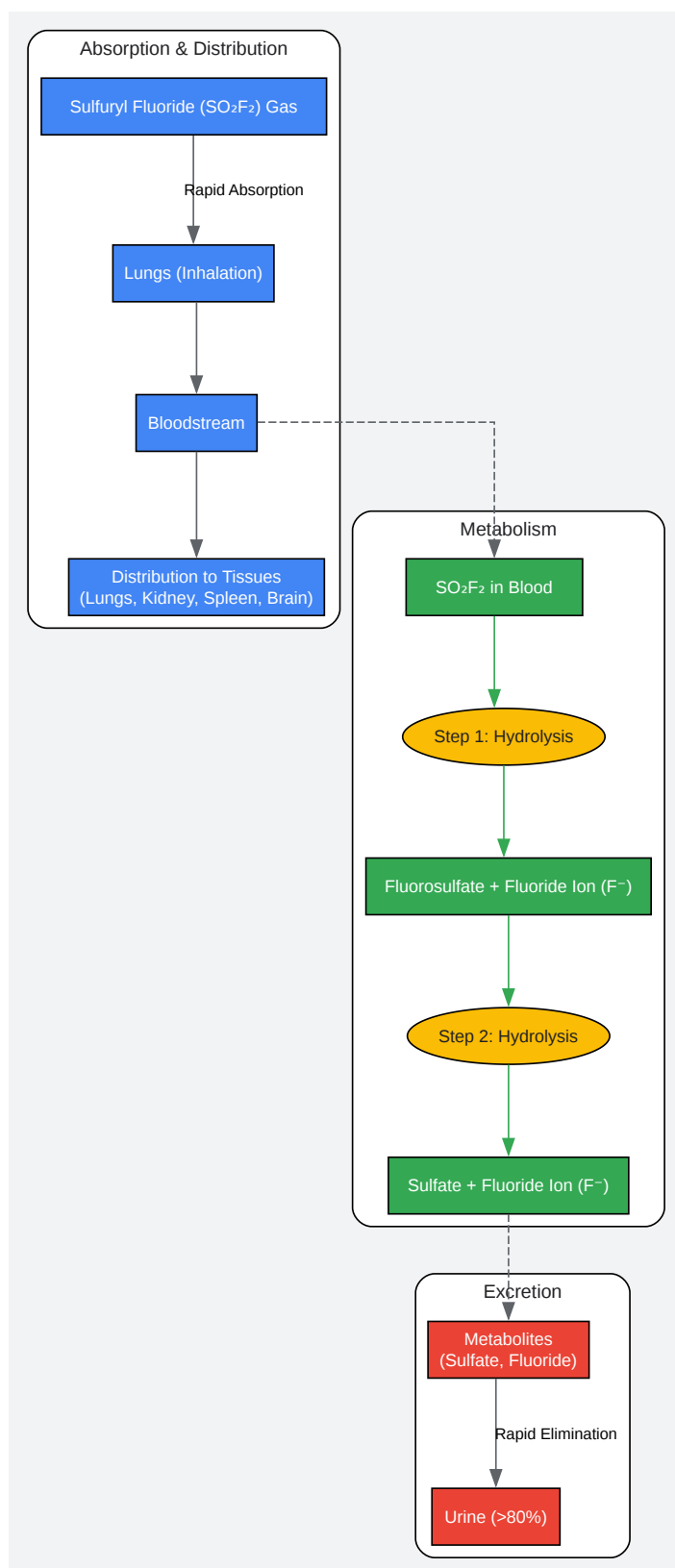
**Sulfuryl fluoride** is rapidly absorbed into the body following inhalation, with maximum radioactivity concentrations in plasma and red blood cells (RBCs) observed near the end of a 4-hour exposure period in rats.[6][7][8][9] The absorbed dose has been estimated to be between 11% and 14% of the amount entering the lungs.[6][7]

Once absorbed, the parent compound is not detected in the blood; it undergoes rapid metabolism.[9] The proposed metabolic pathway involves a two-step hydrolysis process. First,

**sulfuryl fluoride** is hydrolyzed to fluorosulfate and a fluoride ion. Subsequently, fluorosulfate is further hydrolyzed to a sulfate ion and a second fluoride ion.[8][9] This metabolic process is supported by the detection of elevated fluoride levels in the blood and urine of exposed rats.[8]

The resulting metabolites are widely distributed, with the highest concentrations of sulfur-35 (from radiolabeled  $\text{SO}_2\text{F}_2$ ) found in the lungs, kidneys, spleen, and nasal tissues seven days post-exposure.[7][8][9] Radioactivity is also associated with erythrocytes, which show a terminal elimination half-life approximately 2.5 times longer than that in plasma.[7][8] Despite this, there is no potential for the accumulation of **sulfuryl fluoride** itself.[6] However, repeated exposure can lead to the accumulation of its metabolite, fluoride, primarily in bones and teeth.[6][10][11]

Excretion is rapid and occurs predominantly through the urine, with over 80% of the absorbed radioactivity eliminated within 24 hours.[7] The initial half-life for clearance from plasma and RBCs is between 1 and 4 hours.[7][8][10][11]

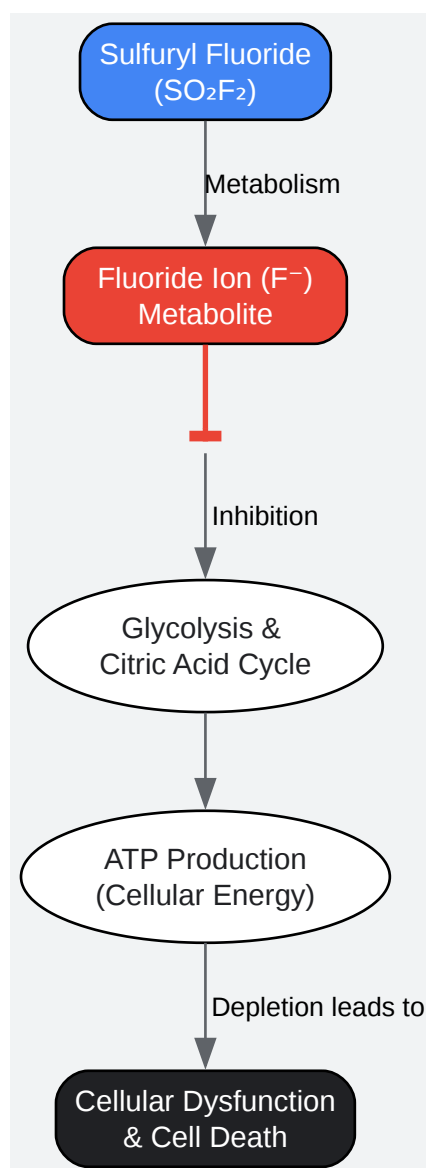


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**Caption:** ADME pathway of inhaled **sulfuryl fluoride** in mammals.

## Mechanism of Toxicity

The toxic effects of **sulfuryl fluoride** are not attributed to the parent molecule but rather to its metabolic byproduct, the fluoride ion.[7][12] Fluoride is a known metabolic inhibitor. The proposed mechanism of action is the disruption of cellular energy metabolism through the inhibition of enzymes in the glycolysis and citric acid cycle pathways.[7][11][12] This interference with energy production leads to cellular dysfunction and, at high enough concentrations, cell death, which underlies the compound's biocidal activity.[11]



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**Caption:** Proposed mechanism of **sulfuryl fluoride** toxicity via fluoride ion.

## Acute Toxicity

**Sulfuryl fluoride** exhibits moderate to high acute toxicity upon inhalation.[3][6] In humans, acute inhalation of high concentrations can cause respiratory irritation, central nervous system depression, pulmonary edema, seizures, and death.[4][5] In laboratory animals, signs of acute toxicity include tremors, lethargy, convulsions, and respiratory distress.[5][13]

Table 1: Acute Toxicity of **Sulfuryl Fluoride**

Species	Route	Parameter	Value	Reference(s)
Rat	Inhalation	1-hour LC <sub>50</sub>	3020-3730 ppm	[5][14]
Rat	Inhalation	4-hour LC <sub>50</sub>	991-1500 ppm	[1][5]
Mouse	Inhalation	4-hour LC <sub>50</sub>	>400-660 ppm	[5]

| Rat, Guinea Pig | Oral | LD<sub>50</sub> | ~100 mg/kg |[1][3][6] |

## Subchronic and Chronic Toxicity

Repeated exposure to **sulfuryl fluoride** results in toxicity to specific target organs, primarily the brain and the respiratory system, across multiple mammalian species.[5][13]

- **Neurotoxicity:** The brain is a primary target organ in rats, mice, rabbits, and dogs.[5][13] The most common lesion observed following subchronic and chronic exposure is vacuolation (the formation of vacuoles) in the white matter of the cerebrum, particularly in the caudate-putamen nucleus.[5][13][15][16] Clinical signs of neurotoxicity can include tremors, tetany, incoordination, and convulsions.[13][16] In fumigation workers, occupational exposure has been associated with reduced performance on cognitive and olfactory function tests.[5][17][18]
- **Respiratory Effects:** Lesions in the respiratory tract, including inflammation of the nasal passages, larynx, trachea, and lungs, are consistently observed in multiple species following repeated inhalation exposure.[5][13][15]
- **Renal Effects:** Kidney damage is a significant finding, particularly in rats.[5][15] Effects range from minimal changes at lower doses to extensive lesions, hyperplasia, and progressive

glomerulonephropathy at higher concentrations, which can be a cause of death in chronic studies.[\[5\]](#)[\[14\]](#)[\[15\]](#)

- Dental Fluorosis: As a consequence of fluoride accumulation, mottled teeth (dental fluorosis) is a common finding in both subchronic and chronic studies in rats and dogs.[\[3\]](#)[\[5\]](#)[\[15\]](#)

Table 2: Subchronic and Chronic Inhalation Toxicity of **Sulfuryl Fluoride** (Selected Studies)

Species	Duration	NOAEL (ppm)	LOAEL (ppm)	Effects Observed at LOAEL	Reference(s)
Rat	13 weeks	30	100	Mottled teeth. At 300 ppm, also cerebral vacuolation, renal effects, and nasal inflammation.	<a href="#">[15]</a> <a href="#">[19]</a>
Rabbit	13 weeks	30	100	Cerebral vacuolation, inflammation of nasal tissues.	<a href="#">[13]</a> <a href="#">[15]</a>
Dog	13 weeks	100	200	Decreased body weight, nervous system effects, changes in the brain.	<a href="#">[2]</a> <a href="#">[3]</a>
Rat	2 years	20	80	Dental fluorosis.	<a href="#">[20]</a>
Dog	1 year	80	-	No effects observed at the highest dose tested.	<a href="#">[6]</a>

| Mouse | 18 months | 30 | 80 | Thyroid hypertrophy. [\[5\]](#)[\[13\]](#) |

## Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in rats and rabbits. Inhalation exposure during gestation did not produce teratogenic effects in either species at concentrations up to 225 ppm.[5][21] The primary findings were related to fetotoxicity, specifically reduced fetal body weight, which occurred at exposure levels that also produced maternal toxicity (e.g., maternal weight loss in rabbits).[5][21] In a two-generation reproductive study in rats, effects on pups (reduced body weight) were only observed at doses that were maternally toxic.[5]

Table 3: Reproductive and Developmental Toxicity of **Sulfuryl Fluoride**

Species	Study Type	Exposure	Key Findings	Reference(s)
Rat	Developmental	0, 25, 75, 225 ppm (gestation days 6-15)	No teratogenic or fetotoxic effects. Increased maternal water consumption at 225 ppm.	[3][21]
Rabbit	Developmental	0, 25, 75, 225 ppm (gestation days 6-18)	No teratogenic effects. Reduced fetal body weight at 225 ppm, secondary to maternal toxicity.	[3][21]

| Rat | 2-Generation Reproduction | 0, 5, 20, 150 ppm | Reduced pup body weight at 150 ppm, a maternally toxic dose (lung/brain effects). |[3][5] |

## Genotoxicity and Carcinogenicity

**Sulfuryl fluoride** has been evaluated for its potential to cause genetic damage and cancer.

- Genotoxicity: It has tested negative in several mutagenicity studies, including the Ames test, and did not induce unscheduled DNA synthesis in mammalian cells.[3][12][22] Based on



available data, it is not considered to pose a genotoxic risk to humans in vivo.[12]

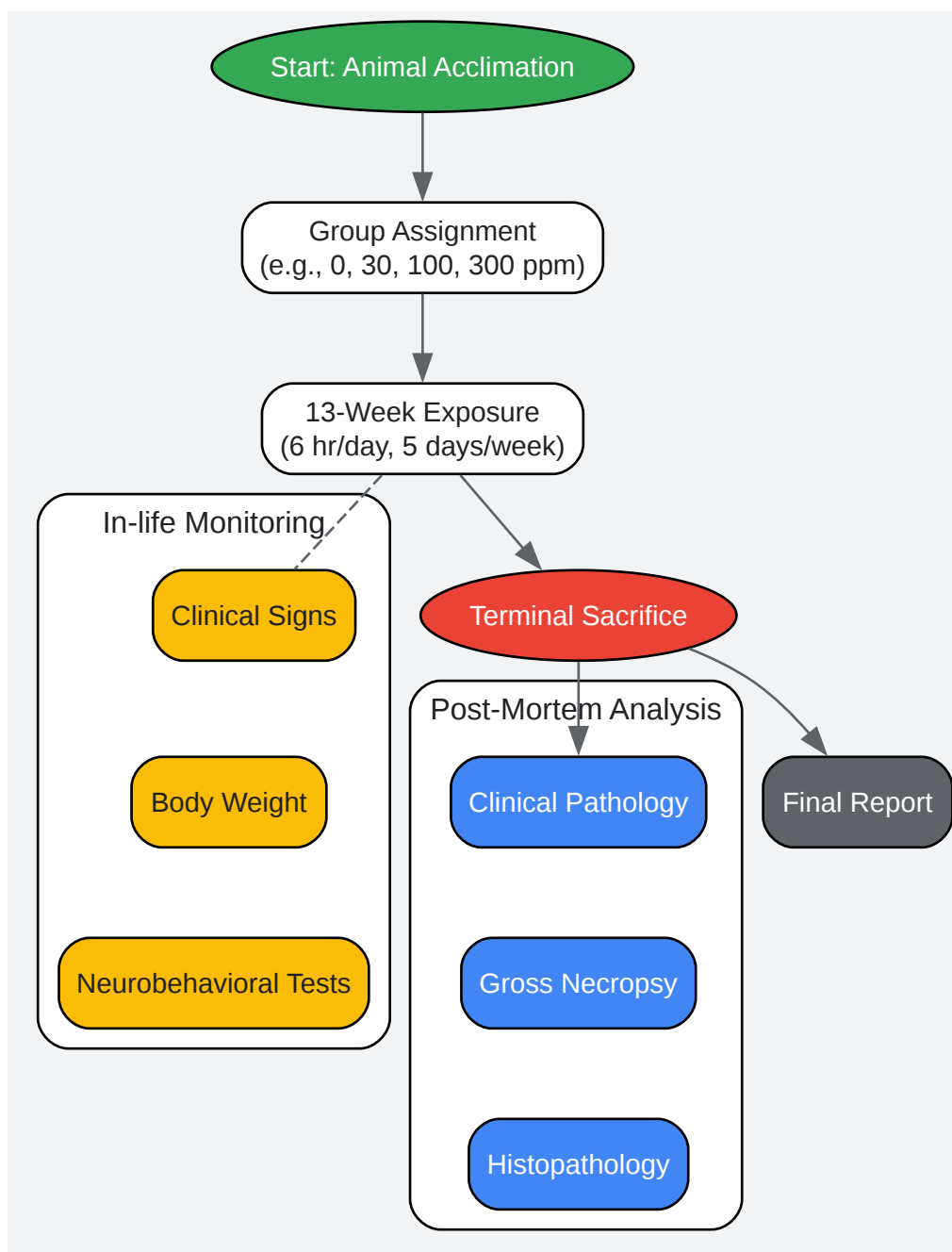
- **Carcinogenicity:** Lifetime inhalation exposure studies in rats and mice did not show any evidence of carcinogenicity.[5][10] The U.S. EPA has classified **sulfuryl fluoride** as "not likely to be carcinogenic to humans." [10][20] However, repeated exposures have led to hyperplasia in the kidneys and nasal tissues, which could be indicative of pre-neoplastic effects.[5]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments cited.

### Subchronic Inhalation Toxicity Study (90-Day)

- **Objective:** To evaluate the cumulative toxicity of **sulfuryl fluoride** following repeated inhalation exposure over a 90-day period.
- **Test System:** Fischer 344 rats and New Zealand White rabbits.[3][15]
- **Group Assignment:** Animals are randomly assigned to control (0 ppm air) and treatment groups. Typical concentrations are 0, 30, 100, and 300 ppm.[3][15]
- **Exposure Regimen:** Animals are exposed via whole-body inhalation for 6 hours per day, 5 days per week, for 13 weeks (approximately 90 days).[3][15]
- **In-life Observations:** Clinical signs of toxicity, body weight, and food consumption are monitored throughout the study. Neurobehavioral assessments may also be conducted.[19]
- **Clinical Pathology:** At termination, blood is collected for hematology and clinical chemistry analysis. Serum may be analyzed for fluoride levels.[15]
- **Pathology:** A complete necropsy is performed. Organ weights are recorded. A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for histopathological changes, with special attention to target organs like the brain, respiratory tract, and kidneys.[15]



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**Caption:** General workflow for a 90-day inhalation toxicity study.

## Developmental Toxicity Study

- Objective: To assess the potential of **sulfuryl fluoride** to cause adverse effects on embryonic and fetal development.
- Test System: Pregnant Fischer 344 rats and New Zealand White rabbits.[21]

- Group Assignment: Mated females are assigned to control and treatment groups (e.g., 0, 25, 75, 225 ppm).[21]
- Exposure Regimen: Animals are exposed via inhalation for 6 hours per day during the major period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).[21]
- Maternal Observations: Dams are monitored for clinical signs, body weight, and food/water consumption.[21]
- Fetal Examination: Shortly before natural delivery, dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[21]

## Conclusion

The toxicological profile of **sulfuryl fluoride** in mammals is well-characterized, with the primary route of concern being inhalation. Its toxicity is mediated by the fluoride ion, a metabolic breakdown product that disrupts cellular energy pathways. The principal target organs for repeated exposure are the brain and respiratory system, with the kidneys also being a key target in rats. While fetotoxic effects are observed at high, maternally toxic doses, **sulfuryl fluoride** is not considered to be teratogenic, genotoxic, or carcinogenic in mammals. Quantitative data from extensive animal testing have established clear dose-response relationships and no-observed-adverse-effect levels that inform human health risk assessments and guide safe exposure limits.

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